5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
This compound is a mouthful, but its structure reveals its intriguing properties. Let’s break it down:
Name: 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Molecular Formula: CHNS
This compound combines elements from different chemical families: a thienopyridine core, a triazole ring, and a thione group
Preparation Methods
Synthetic Routes::
C–C Bond Cleavage Route:
One-Pot Tandem Cyclization/Bromination Route:
Industrial Production:: The industrial-scale synthesis likely involves optimized conditions for efficiency and yield.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: Potential oxidation sites due to the thione group.
Substitution: Reactions at the pyridine and triazole rings.
Reduction: Reduction of the triazole ring or other functional groups.
Common reagents include oxidants (e.g., peroxides), nucleophiles (e.g., amines), and reducing agents (e.g., hydrides).
Scientific Research Applications
Chemistry::
Catalysis: As a ligand or catalyst due to its nitrogen and sulfur atoms.
Materials Science: Incorporation into polymers or nanomaterials.
Drug Discovery: Exploration of its pharmacological properties.
Anticancer Potential: Investigate its effects on cancer cells.
Agrochemicals: Pesticides or herbicides.
Dyes and Pigments: Due to its aromatic system.
Mechanism of Action
Research is ongoing, but potential targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While this compound is unique, we can compare it to related structures:
3-(Pyridin-2-yl)triimidazotriazine: Investigated for its photophysical behavior.
N-Pyridin-2-yl, N-quinolin-2-yl carbamates: Synthesized via a catalyst-free method.
Properties
Molecular Formula |
C17H15N5S2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15N5S2/c1-9-5-6-10(2)12(8-9)22-15(20-21-17(22)23)14-13(18)11-4-3-7-19-16(11)24-14/h3-8H,18H2,1-2H3,(H,21,23) |
InChI Key |
UOJKZXBQQIMZIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N |
Origin of Product |
United States |
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